

A Comprehensive Technical Guide to 2'-Chloro-4',5'-difluoroacetophenone

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Compound of Interest

Compound Name:	2'-Chloro-4',5'-difluoroacetophenone
Cat. No.:	B045447

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2'-Chloro-4',5'-difluoroacetophenone**, a key organic intermediate. The information compiled herein is intended to support research and development activities, particularly in the realm of medicinal chemistry and drug discovery.

Chemical Identity and Properties

2'-Chloro-4',5'-difluoroacetophenone is an aromatic ketone characterized by the presence of chloro and difluoro substituents on the phenyl ring. Its unique structure makes it a valuable precursor in the synthesis of various pharmaceutical compounds.

CAS Number: 121872-94-4

Physicochemical Data

The following table summarizes the key quantitative data for **2'-Chloro-4',5'-difluoroacetophenone**.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClF ₂ O	N/A
Molecular Weight	190.58 g/mol	N/A
Melting Point	28 - 29 °C	N/A
Boiling Point	211.4 °C	N/A
Density	1.348 g/cm ³ (Predicted)	N/A
MDL Number	MFCD00671761	N/A

Spectral Data

While specific spectral data is proprietary to various suppliers, typical analytical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Synthesis and Experimental Protocols

The primary route for the synthesis of **2'-Chloro-4',5'-difluoroacetophenone** is through a Friedel-Crafts acylation reaction.

Synthesis of 2'-Chloro-4',5'-difluoroacetophenone

This protocol details the acylation of 1-chloro-3,4-difluorobenzene.[\[1\]](#)

Reaction:

Materials:

- 1-chloro-3,4-difluorobenzene (29.7g, 0.2 mol)
- Acetyl chloride (23.6g, 0.3 mol)
- Aluminum chloride (40.0g, 0.3 mol)

- Ice (250g)

- Chloroform

- Water

Procedure:

- In a suitable reaction vessel, create a mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride.
- At a temperature of 20°C to 40°C, add acetyl chloride to the mixture.
- Stir the mixture at 120°C for 2 hours.
- While still hot, pour the mixture onto 250g of ice.
- Extract the separated oil with chloroform.
- Wash the combined organic extract with water.
- Purify the product by distillation under reduced pressure to obtain **2'-Chloro-4',5'-difluoroacetophenone** (boiling point: 65°C-67°C / 4-5 mmHg). The expected yield is approximately 82% (31.2g).[\[1\]](#)

Synthesis of 2-chloro-4,5-difluorobenzoic acid

2'-Chloro-4',5'-difluoroacetophenone serves as a direct precursor to 2-chloro-4,5-difluorobenzoic acid (CDFBA), a crucial intermediate for pharmaceuticals.[\[1\]](#)

Reaction:

Materials:

- **2'-Chloro-4',5'-difluoroacetophenone** (19.1g, 0.1 mol)
- 12% Sodium hypochlorite solution (280.4g, 0.4 mol)
- Concentrated hydrochloric acid

- Dichloromethane

Procedure:

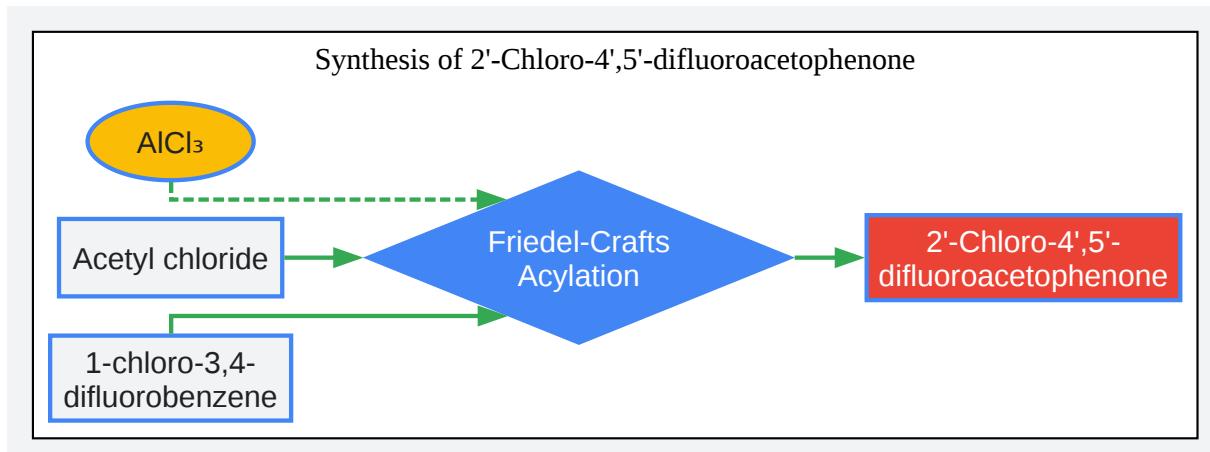
- Add **2'-Chloro-4',5'-difluoroacetophenone** to a 12% sodium hypochlorite solution.
- Reflux the mixture for 4 hours.
- After cooling, add concentrated hydrochloric acid dropwise until the pH reaches 1.
- Dissolve the formed white crystals in dichloromethane.
- Separate the aqueous phase and extract it twice with dichloromethane.
- Combine the organic phases and evaporate the solvent to obtain white crystals of 2-chloro-4,5-difluorobenzoic acid. The expected yield is approximately 85.1% (16.4g).[\[1\]](#)

Applications in Drug Development

2'-Chloro-4',5'-difluoroacetophenone is a significant building block in the synthesis of active pharmaceutical ingredients (APIs). Its primary utility lies in its conversion to 2-chloro-4,5-difluorobenzoic acid.[\[1\]](#) This acid is an important intermediate in the production of new antibacterial drugs, particularly fluoroquinolones, and cardiovascular drugs.[\[1\]](#) The presence of the fluorine and chlorine atoms in the final API can significantly influence its pharmacokinetic and pharmacodynamic properties.

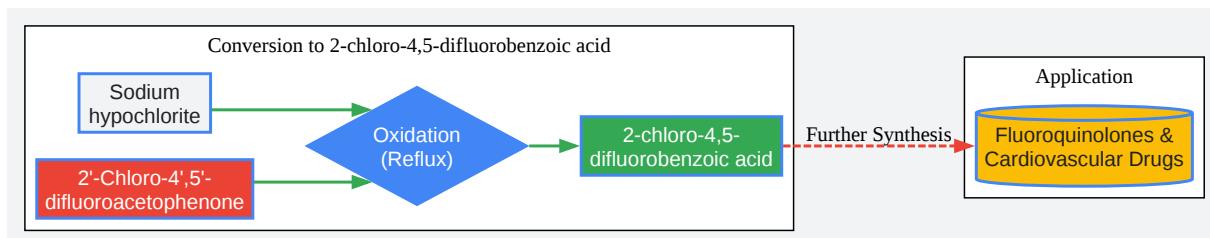
Visualized Workflows

The following diagrams illustrate the synthesis pathways described above.



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Synthesis of 2'-Chloro-4',5'-difluoroacetophenone.



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Conversion to an important pharmaceutical intermediate.

Safety and Handling

2'-Chloro-4',5'-difluoroacetophenone is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

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